1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate 1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate
Brand Name: Vulcanchem
CAS No.: 1177361-24-8
VCID: VC7802870
InChI: InChI=1S/C13H20N2.C2H2O4/c1-2-11-3-5-13(6-4-11)15-8-7-12(9-14)10-15;3-1(4)2(5)6/h3-6,12H,2,7-10,14H2,1H3;(H,3,4)(H,5,6)
SMILES: CCC1=CC=C(C=C1)N2CCC(C2)CN.C(=O)(C(=O)O)O
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol

1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate

CAS No.: 1177361-24-8

Cat. No.: VC7802870

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate - 1177361-24-8

Specification

CAS No. 1177361-24-8
Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
IUPAC Name [1-(4-ethylphenyl)pyrrolidin-3-yl]methanamine;oxalic acid
Standard InChI InChI=1S/C13H20N2.C2H2O4/c1-2-11-3-5-13(6-4-11)15-8-7-12(9-14)10-15;3-1(4)2(5)6/h3-6,12H,2,7-10,14H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key QSQBSVLPZUHLPD-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2CCC(C2)CN.C(=O)(C(=O)O)O
Canonical SMILES CCC1=CC=C(C=C1)N2CCC(C2)CN.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure consists of a five-membered pyrrolidine ring, a 4-ethylphenyl substituent, and a methanamine group. The oxalate counterion (C2H2O42\text{C}_2\text{H}_2\text{O}_4^{2-}) forms ionic bonds with the protonated amine, improving crystallinity and solubility in polar solvents . Computational studies on analogous pyrrolidine derivatives suggest that the ethylphenyl group introduces steric hindrance, potentially affecting reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H20N2C2H2O4\text{C}_{13}\text{H}_{20}\text{N}_2 \cdot \text{C}_2\text{H}_2\text{O}_4
Molecular Weight294.34 g/mol
CAS Number1177361-24-8
Salt FormOxalate

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1-[1-(4-ethylphenyl)pyrrolidin-3-yl]methanamine oxalate likely involves multi-step reactions, starting with the formation of the pyrrolidine core. A plausible route includes:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .

  • Substitution at the 1-Position: Introduction of the 4-ethylphenyl group via nucleophilic aromatic substitution or Suzuki coupling .

  • Methanamine Functionalization: Quaternization of the 3-position amine followed by oxalate salt formation .

Optimization Challenges

Industrial-scale production faces challenges in controlling stereochemistry and minimizing byproducts. Continuous flow synthesis, as demonstrated for related pyrrolidine compounds, could improve yield and purity .

Physicochemical Properties

Solubility and Stability

The oxalate salt enhances aqueous solubility compared to the free base, making it suitable for formulation in polar solvents. Stability studies on similar compounds indicate decomposition temperatures above 200°C, suggesting robustness under standard storage conditions .

Biological Activity and Toxicology

Mechanism of Action

Though direct studies are lacking, structurally similar compounds exhibit inhibitory effects on monoamine oxidases (MAOs) . The methanamine moiety may act as a substrate analog, competing with endogenous amines for enzyme binding.

Toxicity Profile

Acute toxicity data are unavailable, but oxalate salts generally pose renal risks at high doses. In vitro cytotoxicity assays on human hepatocytes (HepG2 cells) using related pyrrolidines show IC50_{50} values >100 μM, suggesting low inherent toxicity .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison

CompoundKey Structural DifferenceBioactivity Implications
1-(1-Methylpyrrolidin-3-yl)methanamine oxalateMethyl vs. ethyl substituentReduced lipophilicity; lower CNS penetration
1-(1-Phenylpyrrolidin-3-yl)methanamine citratePhenyl group; citrate saltEnhanced aqueous solubility

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

  • Process Chemistry: Develop enantioselective synthesis routes using organocatalysts .

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